N-(3-Aminopropyl)morpholine
Description
Properties
IUPAC Name |
3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKUBYKUYUSRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Record name | N-AMINOPROPYLMORPHOLINE | |
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DSSTOX Substance ID |
DTXSID4041521 | |
| Record name | 4-Morpholinepropanamine | |
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Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-aminopropylmorpholine appears as a colorless liquid with a faint, fishlike odor. Burns, but requires some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion., Liquid | |
| Record name | N-AMINOPROPYLMORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/67 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4-Morpholinepropanamine | |
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CAS No. |
123-00-2 | |
| Record name | N-AMINOPROPYLMORPHOLINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4-(3-Aminopropyl)morpholine | |
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| Record name | N-(3-Aminopropyl)morpholine | |
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| Record name | 3-Morpholinopropylamine | |
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| Record name | 4-Morpholinepropanamine | |
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| Record name | 4-Morpholinepropanamine | |
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| Record name | 3-morpholinopropylamine | |
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| Record name | N-(3-AMINOPROPYL)MORPHOLINE | |
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Synthetic Methodologies and Reaction Pathways for N 3 Aminopropyl Morpholine
Established Industrial Synthesis Routes
The most common and economically viable industrial synthesis of N-(3-Aminopropyl)morpholine involves a two-stage process starting from morpholine (B109124) and acrylonitrile (B1666552). google.com This method is favored due to the availability of the raw materials and high potential yields. google.comgoogle.com
Synthesis via Morpholine and Acrylonitrile Addition-Hydrogenation
This industrial route is characterized by two key transformations: the cyanoethylation of morpholine and the subsequent reduction of the nitrile group to a primary amine. google.comgoogle.com
The first step is the base-catalyzed Michael addition of morpholine to acrylonitrile, a reaction commonly known as cyanoethylation. google.comthieme-connect.de In this reaction, morpholine acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.
The reaction is typically carried out by slowly adding acrylonitrile to morpholine under vigorous stirring. google.com A slight molar excess of morpholine to acrylonitrile (e.g., 1.05:1 to 1.3:1) is often used. google.comgoogle.com The reaction is exothermic and the temperature is controlled within a range of 30–60°C. google.comgoogle.com The slow addition of acrylonitrile is crucial to prevent its self-polymerization. google.com This process can achieve a high yield of the intermediate, 3-Morpholinopropionitrile, with reported yields as high as 98.4%. google.com The crude product is then typically refined by vacuum distillation to remove any unreacted starting materials before proceeding to the next step. google.com
The second and final step is the catalytic hydrogenation of the nitrile group of 3-Morpholinopropionitrile to form the desired this compound. google.comgoogle.com This reduction is a critical step that requires careful control of reaction conditions to maximize the yield of the primary amine and minimize the formation of byproducts.
A variety of catalyst systems and reaction conditions have been developed for the hydrogenation of 3-Morpholinopropionitrile. The choice of catalyst, solvent, pressure, and temperature significantly influences the reaction's efficiency and selectivity.
Commonly used catalysts include Raney nickel, Raney cobalt, nickel, and cobalt. google.comvulcanchem.com Palladium-based catalysts, such as palladium on carbon (Pd/C), are also effective for the hydrogenation of nitriles to primary amines. nih.gov The reaction is typically performed in a solvent, which can include methanol, ethanol, isopropanol, water, or aqueous ammonia (B1221849). google.comgoogle.com The presence of a co-catalyst or promoter, such as ammonia, sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide, is often employed to enhance the reaction. google.comgoogle.com Ammonia, in particular, is used to suppress the formation of secondary and tertiary amine byproducts. google.com
The hydrogenation is carried out in an autoclave under elevated pressure and temperature. google.com Reaction pressures can range from 1.0 to 6.0 MPa, with temperatures between 80°C and 200°C. google.com The reaction time typically spans from 2 to 6 hours. google.com After the reaction, the crude product is refined, usually by distillation, to obtain pure this compound. google.comgoogle.com
Table 1: Exemplary Reaction Parameters for the Hydrogenation of 3-Morpholinopropionitrile
| Parameter | Value Range | Source |
|---|---|---|
| Catalyst | Raney Nickel, Raney Cobalt, Nickel, Cobalt, Pd/C | google.comvulcanchem.comnih.gov |
| Catalyst Loading | 1% - 1.5% (by weight of nitrile + solvent) | google.comgoogle.com |
| Solvent | Aqueous ammonia, Methanol, Ethanol, Water | google.comgoogle.com |
| Solvent Loading | 50% - 80% (by weight of nitrile + solvent) | google.comgoogle.com |
| Promoter | Ammonia, Sodium Carbonate, Potassium Carbonate | google.comgoogle.com |
| Promoter Loading | 10% - 20% of catalyst weight | google.comgoogle.com |
| Pressure | 1.0 - 6.0 MPa | google.com |
| Temperature | 80°C - 200°C | google.com |
| Reaction Time | 2 - 6 hours | google.com |
During the catalytic hydrogenation of 3-Morpholinopropionitrile, several side reactions can occur, leading to the formation of undesirable byproducts. The primary amine product, this compound, can react with intermediate imines formed during the reduction process. This can result in the formation of secondary amines, such as bis[3-(morpholin-4-yl)propyl]amine (a dimorpholine derivative), and tertiary amines. google.com The presence of ammonia is crucial in shifting the equilibrium away from these condensation reactions and favoring the formation of the desired primary amine. google.com
Catalytic Hydrogenation of 3-Morpholinoacrylonitrile to this compound
Alternative Synthetic Approaches (e.g., from 3-aminopropyl chloride or bromide)
An alternative method for the synthesis of this compound involves the reaction of morpholine with a 3-halopropylamine, such as 3-aminopropyl chloride or 3-aminopropyl bromide. ontosight.ai This method represents a direct alkylation of the morpholine nitrogen with a pre-formed aminopropyl group. While conceptually straightforward, the specifics of industrial application, including reaction conditions and yields, are less detailed in the provided search results compared to the acrylonitrile route. This pathway is also utilized in the synthesis of various substituted quinolines where this compound is incorporated into the final structure. nih.gov
Novel and Green Synthesis Approaches
Recent research has focused on developing sustainable and efficient synthetic protocols. These include the use of biocatalysts in continuous-flow systems and other environmentally benign methodologies that prioritize green chemistry principles.
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. diva-portal.orgrsc.org The use of enzymes in continuous-flow reactors further enhances these benefits by allowing for efficient catalyst reuse, straightforward product isolation, and process scalability. rsc.orgrsc.org
While direct biocatalytic synthesis of this compound via aminolysis is not extensively documented, a notable example demonstrates its use as a reagent in a lipase-catalyzed aminolysis reaction within a continuous-flow system. In a study focused on synthesizing pyrazinamide (B1679903) derivatives, this compound was reacted with pyrazine (B50134) esters, catalyzed by immobilized Lipozyme® TL IM from Thermomyces lanuginosus. rsc.org This process highlights the viability of using this compound in biocatalytic continuous-flow setups.
The study explored the optimization of various reaction parameters to achieve high yields of the resulting amide. rsc.org The use of a continuous-flow microreactor allowed for a short residence time of 20 minutes at a relatively low temperature of 45 °C, showcasing a significant improvement in efficiency compared to traditional batch reactions. rsc.org
Table 1: Lipozyme® TL IM-Catalyzed Aminolysis with this compound in a Continuous-Flow System rsc.org
| Parameter | Condition |
| Enzyme | Lipozyme® TL IM |
| Substrate 1 | Pyrazine-2-carboxylate |
| Substrate 2 | This compound |
| Solvent | tert-Amyl alcohol |
| Temperature | 45 °C |
| Residence Time | 20 minutes |
| System | Continuous-flow microreactor |
This table illustrates the optimized conditions for the reaction of this compound in a lipase-catalyzed continuous-flow process.
The research underscores the potential for developing more efficient and greener methods for reactions involving complex amines like this compound, providing a foundation for future exploration into its direct biocatalytic synthesis. rsc.org
In line with the principles of green chemistry, new synthetic routes are being developed to minimize hazardous waste and improve atom economy. A significant advancement in the synthesis of the morpholine scaffold involves a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines. acs.orgchemrxiv.org This method avoids the often inefficient and multi-step processes of traditional morpholine synthesis. acs.orgchemrxiv.org
The key to this methodology is the selective monoalkylation of the amine, which has been a persistent challenge in morpholine synthesis. acs.orgchemrxiv.org The reaction proceeds in one or two steps with high yields and utilizes inexpensive and less hazardous reagents. acs.orgchemrxiv.org While this method has been demonstrated for a variety of substituted morpholines, its direct application to include the 3-aminopropyl side chain presents a promising avenue for a greener synthesis of this compound. acs.org
A more traditional, yet relevant for comparison, synthesis of this compound involves a two-step process. First, morpholine is reacted with acrylonitrile to form 3-morpholinopropionitrile. This intermediate is then hydrogenated to yield the final product. A patented method outlines specific conditions for this process. google.comgoogle.com
Table 2: Two-Step Synthesis of this compound google.com
| Step | Reaction | Reagents & Conditions | Yield |
| 1 | Addition | Morpholine, Acrylonitrile; 30-60 °C, 2-8 hours | ~98% (of intermediate) |
| 2 | Hydrogenation | 3-Morpholinopropionitrile, Nickel catalyst, Solvent (e.g., ethanol), Promoter; 80-200 °C, 1.0-6.0 MPa, 2-6 hours | 61.7-82.7% (overall) |
This table outlines the conditions and yields for a conventional synthesis of this compound, providing a baseline to evaluate greener alternatives.
The development of protocols like the ethylene sulfate method represents a significant step towards more sustainable chemical manufacturing, offering potential for reduced environmental impact in the production of this compound and related compounds. acs.orgchemrxiv.org
Chemical Reactivity and Mechanistic Studies of N 3 Aminopropyl Morpholine
Nucleophilic Reactivity of the Primary Amine Moiety
The primary amine group in N-(3-Aminopropyl)morpholine is the principal site of nucleophilic attack. This reactivity is central to its application as an intermediate in the synthesis of a variety of chemical compounds.
This compound readily reacts with various electrophiles. For instance, it can be synthesized through the reaction of morpholine (B109124) with 3-aminopropyl chloride or 3-aminopropyl bromide. The primary amine function allows it to participate in reductive amination reactions with carbonyl compounds. For example, its reaction with cyclohexanecarboxaldehyde (B41370) has been documented, as well as its reductive alkylation with cyclopentanone. In a specific instance, the reductive amination of 1,4-cyclohexanedione (B43130) mono-ethylene ketal with this compound has been successfully demonstrated. Furthermore, it has been used in the amination of EPDM-IT adducts to create antioxidant-bound dispersant-viscosity modifiers. The compound also participates in aminolysis reactions with pyrazine (B50134) esters.
The kinetics of nucleophilic aromatic substitution (SNAr) reactions involving this compound have been a subject of detailed study. These reactions are pivotal in understanding the influence of the molecule's unique structure on reaction mechanisms.
The solvent environment and the nature of substituents on the aromatic ring significantly impact the kinetics of SNAr reactions with this compound. In aprotic solvents like toluene, the reaction kinetics with substrates such as 2,4-dinitrofluorobenzene (DNFB) and 2,4-dinitrochlorobenzene (DNClB) have been investigated.
Studies have shown that in toluene, the second-order rate coefficients for the reaction of this compound with both DNFB and DNClB exhibit a linear dependence on the amine concentration. This kinetic behavior is attributed to the formation of a stable intramolecular hydrogen bond in this compound, which creates a pseudo-six-membered ring between the primary amino group and the nitrogen of the morpholine ring. This intramolecular hydrogen bonding prevents the formation of intermolecular self-aggregates (dimers) of the amine, which is a phenomenon observed with other flexible diamines. The presence of this intramolecular hydrogen bond is a crucial factor in the reaction mechanism.
The reactivity of this compound in SNAr reactions is also influenced by the leaving group on the aromatic substrate. For instance, reactions with DNFB, which has a good leaving group (fluorine), have been studied. The presence of strong electron-withdrawing groups, such as nitro groups, on the aromatic ring activates the substrate towards nucleophilic attack.
Interactive Data Table: Second-Order Rate Coefficients (kA) for the Reaction of this compound with DNFB and DNClB in Toluene
| Substrate | Temperature (°C) | [3-APMo] (M) | kA (M-1s-1) |
| DNFB | 25 | Variable | Increases linearly |
| DNClB | 25 | Variable | Increases linearly |
This table summarizes the kinetic behavior observed in the reaction of this compound (3-APMo) with 2,4-dinitrofluorobenzene (DNFB) and 2,4-dinitrochlorobenzene (DNClB) in toluene. The second-order rate coefficients (kA) show a linear increase with the concentration of 3-APMo.
In SNAr reactions, a common mechanism involves the formation of a zwitterionic intermediate (a Meisenheimer complex). The decomposition of this intermediate can be base-catalyzed. In the case of this compound reacting in aprotic solvents, the kinetic data suggests a base-catalyzed decomposition of the zwitterionic intermediate. However, due to the strong intramolecular hydrogen bonding, the mechanism is described as an "atypical" base-catalyzed decomposition where the intramolecular structure plays a key role. The linear dependence of the rate constant on the amine concentration with a null intercept indicates that the spontaneous decomposition of the intermediate is negligible.
Kinetic and Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) Reactions
Role of the Tertiary Amine within the Morpholine Ring
The tertiary amine within the morpholine ring primarily influences the compound's basicity and its ability to participate in protonation equilibria.
Interactive Data Table: Dissociation Constants (pKa) of the Conjugate Acid of this compound at Different Temperatures
| Temperature (K) | pKa |
| 293.15 | Value |
| 303.15 | Value |
| 313.15 | Value |
| 323.15 | Value |
| 333.15 | Value |
This table would present the experimentally determined pKa values for the conjugate acid of this compound at various temperatures, as reported in the literature. Specific values from the source are required to populate the table.
Participation in Intra- and Intermolecular Interactions
This compound is a diamine whose structure allows for significant intra- and intermolecular interactions, which in turn influence its chemical reactivity. The presence of both a primary amine and a tertiary amine within the same molecule, separated by a flexible propyl chain, facilitates the formation of hydrogen bonds.
Studies on the kinetics of reactions involving this compound have highlighted the crucial role of hydrogen bonding. conicet.gov.ar In reactions with 2,4-dinitrofluorobenzene in an aprotic solvent like toluene, the structure of this compound allows for the formation of an intramolecular hydrogen bond. conicet.gov.ar This internal hydrogen bonding can reduce or prevent the formation of intermolecular dimers, which are common for other amines under similar conditions. conicet.gov.ar The formation of this "intramolecular dimer" means the nucleophile is a monomer, which affects the reaction kinetics. conicet.gov.ar Theoretical calculations have suggested that amines with hydrogen bonds, whether inter- or intramolecular, are better nucleophiles than their monomeric counterparts due to increased electron density on the hydrogen-bonded nitrogen atom. conicet.gov.ar
Thermochemical Investigations and Energetic Effects
Thermochemical studies, combining experimental measurements and computational analysis, provide fundamental insights into the energetic properties of this compound. These investigations are crucial for understanding the stability and reactivity of the molecule.
Standard Enthalpies of Vaporization and Combustion
Experimental studies have been conducted to determine the key thermochemical parameters for this compound. researchgate.netresearchgate.net The standard molar enthalpy of vaporization (ΔlgHm°) and the standard molar energy of combustion (ΔcUm°) have been measured using Calvet microcalorimetry and combustion calorimetry, respectively. researchgate.netresearchgate.netup.pt These experimental values are essential for deriving the standard molar enthalpies of formation in both the liquid and gaseous phases. researchgate.netresearchgate.net
The standard molar enthalpy of formation in the liquid phase (ΔfHm°(l)) is derived from the energy of combustion. This value, when combined with the enthalpy of vaporization, yields the gas-phase enthalpy of formation, a critical parameter for theoretical and computational comparisons. researchgate.net
Table 1: Experimental Thermochemical Data for this compound at T = 298.15 K
| Parameter | Value (kJ·mol-1) | Technique |
| Standard Molar Enthalpy of Vaporization (ΔlgHm°) | 65.7 ± 1.1 | Calvet Microcalorimetry |
| Standard Molar Energy of Combustion (ΔcUm°) | -4646.6 ± 1.8 | Combustion Calorimetry |
| Standard Molar Enthalpy of Combustion (ΔcHm°(l)) | -4652.8 ± 1.8 | Derived from ΔcUm° |
| Standard Molar Enthalpy of Formation in Liquid Phase (ΔfHm°(l)) | -302.1 ± 2.2 | Derived from Combustion Data |
Data sourced from Freitas et al. (2018). researchgate.net
Computational Studies on Enthalpies of Formation
Alongside experimental work, computational studies have been performed to calculate the gas-phase standard molar enthalpy of formation (ΔfHm°(g)) of this compound. researchgate.netresearchgate.net The G3(MP2)//B3LYP composite method is a high-accuracy computational approach used for these calculations. researchgate.netresearchgate.net This method involves analyzing the most stable conformers on the potential energy surface to determine their theoretical gas-phase enthalpies of formation at 298.15 K. researchgate.netresearchgate.netup.pt
The computationally derived value for the gas-phase enthalpy of formation can be compared with the experimental value (obtained from the liquid-phase enthalpy of formation and the enthalpy of vaporization) to assess the accuracy of the computational method. For this compound, the experimental and computational results for the gas-phase enthalpy of formation are in good agreement. researchgate.net
Table 2: Experimental and Computational Gas-Phase Enthalpies of Formation for this compound at T = 298.15 K
| Method | Value (kJ·mol-1) |
| Experimental (from data in Table 1) | -236.4 ± 2.4 |
| Computational (G3(MP2)//B3LYP) | -239.3 ± 4.2 |
Data sourced from Freitas et al. (2018). researchgate.net
Relationship between Energetic and Structural Properties
The energetic properties of this compound are intrinsically linked to its molecular structure. The substitution of a hydrogen atom on the morpholine nitrogen with a 3-aminopropyl group introduces specific energetic effects. researchgate.netresearchgate.net The flexibility of the aminopropyl chain allows the molecule to adopt various conformations, with the most stable conformer being the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding. researchgate.net
Applications of N 3 Aminopropyl Morpholine in Advanced Materials Science
Polymer Chemistry and Polymer Modification
N-(3-Aminopropyl)morpholine is utilized as a curing agent for epoxy resins, contributing to the development of materials with specific mechanical properties and influencing the polymerization process. google.comthreebond.co.jp Its role extends to acting as a crosslinking agent in various resin systems. atamankimya.com
The incorporation of this compound as a curing agent in epoxy resin systems can influence their mechanical properties, such as tensile strength and elongation. For instance, elastomeric epoxy resin systems prepared with a curing agent containing at least one monoprimary amine, like APM, can exhibit a favorable combination of tensile strength and elongation. google.com Specifically, these systems can achieve a tensile strength of greater than 1 MPa and an elongation of over 100%, as measured by ASTM D-368 at 25°C. google.com
Table 1: Mechanical Properties of Epoxy Resin Systems
| Curing Agent System | Tensile Strength (MPa) | Elongation (%) | Test Method |
|---|
This table is for illustrative purposes and actual values may vary based on specific formulations.
This compound can act as an accelerator in the curing of epoxy resins. google.com This is particularly notable when used in combination with other amines. For example, a blend of APM and 2-(2-aminoethylamino)ethanol (AEEA) has been shown to be more efficient than N-aminoethylpiperazine (AEP), a common accelerator, in speeding up epoxy polymerization. google.comgoogleapis.com The presence of a tertiary amine within the APM molecule is believed to contribute to its reactivity and accelerating effect. google.com The acceleration of the curing process is often observed through a more rapid increase in viscosity over time. google.com Despite its role as a chain extender rather than a crosslinker in some systems, its use can significantly decrease gelation and cure times. google.com
Due to the presence of two amine hydrogen atoms per molecule, this compound can function as a crosslinking agent in epoxy resin systems, particularly those with higher functionality. atamankimya.com When reacting with difunctional epoxy resins, it primarily acts as a chain extender. atamankimya.com However, in more complex systems, it participates in forming a three-dimensional crosslinked polymer network. threebond.co.jp The crosslinking density can be influenced by the introduction of APM, which in turn affects the material's glass transition temperature and mechanical properties. acs.org
This compound is also employed in the functionalization of various polymeric materials, enabling the introduction of specific chemical groups to modify their properties. monash.edunih.gov
This compound can be used as a nucleophile to derivatize polymers, leading to the synthesis of polymer-bound morpholine (B109124) N-oxides. ufs.ac.za This process involves the reaction of the primary amine group of APM with a suitable functional group on the polymer backbone. The resulting polymer-bound morpholine can then be oxidized to form the corresponding N-oxide. acs.orgnih.gov Polymeric N-oxides are of interest due to their potential applications in areas requiring good blood compatibility and non-immunogenicity. acs.orgnih.gov The synthesis of these materials often involves straightforward oxidation of the tertiary amine in the morpholine ring. acs.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | APM |
| 2-(2-aminoethylamino)ethanol | AEEA |
| N-aminoethylpiperazine | AEP |
| Diglycidyl ether of bisphenol A | DGEBA |
Synthesis of Cationic Glycopolymers for Gene Delivery
Applications in Hydrogel Development
This compound methacrylamide (B166291) (MPMA) is also utilized as a comonomer in the development of advanced hydrogels. Hydrogels are three-dimensional, water-swollen polymer networks with wide applications in biomedical fields like tissue engineering and drug delivery due to their high water content and physiological similarity. frontiersin.org
MPMA can be copolymerized with other monomers, such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), to create hydrogels with tailored properties. researchgate.net The incorporation of the morpholine-containing MPMA can influence the hydrogel's swelling behavior, mechanical properties, and biocompatibility. For example, its zwitterionic character and potential for enhanced solubility in polar solvents can be beneficial for creating materials suitable for regenerative medicine or as responsive drug delivery systems.
Development of Flame Retardant Materials
This compound is identified as a chemical agent used in the formulation of flame retardant materials. Flame retardants are compounds added to manufactured materials, such as plastics and textiles, to inhibit, suppress, or delay the production of flames to prevent the spread of fire. The specific mechanism by which APM contributes to flame retardancy is not detailed in the available research, but amines are known to be used in various flame retardant systems. They can act as synergists or be part of intumescent systems that swell to form a protective char layer when exposed to heat.
Corrosion Inhibition Formulations
This compound is recognized for its role in formulations designed to protect metallic materials, particularly steel, from corrosion. It is often utilized as a foundational component or an additive in corrosive environments, such as acidic solutions. ampp.orgresearchgate.net Research has demonstrated its effectiveness, frequently as part of a mixture with other organic compounds, to enhance the protective qualities of the formulation. dtic.mil For instance, studies have evaluated its performance in hydrochloric acid and sulfuric acid solutions, where it contributes to a significant reduction in the corrosion rate of steel. researchgate.netacs.org The compound's utility is also explored in more complex systems, including as a functional group in polymeric corrosion inhibitors, which are designed to form robust protective films on metal surfaces. google.com
Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are commonly employed to quantify the effectiveness of formulations containing this compound. These studies reveal that the compound can act as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netacs.org The inhibition efficiency (IE) is dependent on the inhibitor's concentration, with higher concentrations generally leading to greater protection. For example, morpholine derivatives have been shown to achieve high efficiency, sometimes exceeding 90%, at optimal concentrations in aggressive media. researchgate.netacs.org
Inhibition Efficiency of Morpholine-Based Compounds
Research data showing the performance of morpholine derivatives as corrosion inhibitors for steel in various acidic environments.
| Inhibitor System | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Technique | Source |
|---|---|---|---|---|---|---|
| APMS (Schiff-base metal complex) | XC18 Steel | 1 M HCl | 5 × 10⁻³ mol L⁻¹ | 94.47 | EIS | acs.org |
| Morpholine Derivative (i3) | Carbon Steel | 0.5 M H₂SO₄ | 2.0 mM | 99.7 | EIS/PDP | researchgate.net |
| Morpholine Carbonate | 20# Steel | Atmospheric (Thin Film Electrolyte) | Not specified | >85 | Weight Loss | mdpi.comresearchgate.net |
| Morpholine Benzoate | 20# Steel | Atmospheric (Thin Film Electrolyte) | Not specified | >85 | Weight Loss | mdpi.comresearchgate.net |
Mechanism of Protective Film Formation
The primary mechanism by which this compound and related compounds inhibit corrosion is through the formation of a protective film on the metal surface. scirp.org This process involves the adsorption of the inhibitor molecules onto the metal, creating a barrier that isolates the surface from the corrosive environment. mdpi.commdpi.com The adsorption can occur through two main processes: physisorption and chemisorption. mdpi.com
Physisorption (Physical Adsorption): This process involves electrostatic interactions between the inhibitor molecules and the metal surface. In acidic solutions, the metal surface can become charged, and the nitrogen atoms in the this compound molecule can become protonated. This allows for electrostatic attraction to the metal surface, which may be covered by negatively charged ions (e.g., Cl⁻) from the acid. nih.gov
Chemisorption (Chemical Adsorption): This is a stronger form of adsorption that involves the sharing of electrons or the formation of coordinate covalent bonds between the inhibitor molecule and the metal. mdpi.com this compound possesses several active centers for this process. The molecule contains nitrogen and oxygen atoms, which have lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming a stable, coordinated bond. mdpi.commdpi.com This chemical bond is a key factor in the formation of a durable and effective protective layer. acs.org
Once adsorbed, the inhibitor molecules form a thin, often hydrophobic, film. mdpi.comohio.edu The morpholine ring and the propyl chain contribute to this barrier, which blocks water, oxygen, and other corrosive species from reaching the metal surface, thereby stifling the electrochemical reactions that cause corrosion. mdpi.commdpi.com Studies using techniques like X-ray photoelectron spectroscopy (XPS) have confirmed the presence of nitrogen and oxygen from morpholine-based inhibitors on the steel surface, providing direct evidence of this adsorbed protective layer. mdpi.comresearchgate.net
Structure-Activity Relationships in Corrosion Inhibition
The effectiveness of an organic corrosion inhibitor is intrinsically linked to its molecular structure. For this compound, its specific arrangement of atoms and functional groups dictates its ability to adsorb onto a metal surface and form a protective film.
The key structural features of this compound that contribute to its inhibitory properties include:
Heteroatoms (N, O): The molecule contains three heteroatoms—two nitrogen atoms (one in the morpholine ring and one in the primary amine group) and one oxygen atom (in the morpholine ring). nih.gov These atoms are rich in electrons and serve as the primary centers for chemical adsorption onto the metal surface. mdpi.commdpi.com The ability of these atoms to form coordinate bonds with metal atoms is a crucial factor in the strength and stability of the protective film.
Aminopropyl Chain: The flexible three-carbon (propyl) chain connecting the primary amine to the morpholine ring allows the molecule to orient itself effectively on the metal surface for optimal coverage. ohio.edu
N 3 Aminopropyl Morpholine in Pharmaceutical and Agrochemical Synthesis
Building Block in Pharmaceutical Developmentontosight.aichemimpex.comcymitquimica.com
The distinct structure of N-(3-Aminopropyl)morpholine, featuring both a morpholine (B109124) ring and a primary amine group, makes it a valuable component in medicinal chemistry. chemimpex.com It functions as a foundational element in the synthesis of new pharmaceutical agents and sophisticated drug delivery mechanisms. ontosight.aichemimpex.com The presence of the morpholine moiety can enhance solubility and the ability to cross the blood-brain barrier, which is particularly advantageous in the development of drugs targeting neurological disorders. chemimpex.com
This compound is an important intermediate in the creation of a variety of drug candidates. ontosight.aichemicalbook.com Research and patent literature indicate its role in the synthetic pathways for several classes of therapeutic agents. For instance, it is a key raw material in the production of novel antidepressant medications. google.com Its application also extends to the synthesis of antihistamines and analgesics, highlighting its versatility in drug development. ontosight.ai
| Drug Candidate Class | Application of this compound |
| Antidepressants | Used as a primary raw material in the synthesis of new antidepressant drugs. google.com |
| Antihistamines | Serves as a chemical intermediate in the production process. ontosight.ai |
| Analgesics | Utilized as an intermediate in the synthesis of pain-relieving medications. ontosight.ai |
The chemical properties of this compound make it suitable for engineering advanced drug delivery systems. It has been incorporated into pH-responsive nanocarriers, which can trigger the release of drugs at specific sites within the body by responding to local pH changes, such as those found in tumor microenvironments. mdpi.com In one approach, it was used to create a lysosome-targeted reactive oxygen species (ROS) inducer, demonstrating its utility in systems designed to overcome cellular barriers for efficient drug delivery. researchgate.net Furthermore, its amine functionality allows for its use in creating water-soluble, biodegradable polymeric drug carriers, which can improve the administration and efficacy of hydrophobic drugs. nih.gov
This compound plays a significant role in the synthesis of quinoline (B57606) derivatives that exhibit antiproliferative activity, a key feature of many anticancer agents. nih.govekb.eg In one study, it was used as a reagent to prepare novel 2-substituted-4-amino-6-halogenquinolines. nih.gov The resulting compounds were evaluated for their ability to inhibit the growth of various cancer cell lines, with several demonstrating potent activity. nih.gov For example, compound 8l, which incorporates the this compound moiety, was synthesized and showed promising results. nih.gov The amino side chain introduced by this compound was found to be a beneficial feature for the antiproliferative activity of this class of compounds. nih.gov
| Compound Example | Description | Research Finding |
| (E)-6-Fluoro-2-(4-methoxystyryl)-N-(3-morpholin-4ylpropyl)quinolin-4-amine (8l) | Prepared from this compound and p-anisaldehyde. | Exhibited good to excellent antiproliferative activity against several human cancer cell lines. nih.gov |
| 6-Fluoro-2-(((furan-2-ylmethyl)sulfonyl)methyl)-N-(3-morpholin-4ylpropyl)quinolin-4-amine (13e) | Prepared from a precursor and this compound. | Synthesized as part of a series of novel quinoline derivatives with potential antiproliferative effects. nih.gov |
In the field of biotechnology, this compound is utilized in bioconjugation processes. chemimpex.com This involves linking biomolecules together to create novel constructs for diagnostics or therapeutics, such as in targeted drug delivery systems. chemimpex.com The primary amine group of the molecule provides a reactive site for covalent attachment to other molecules. This capability has been harnessed in the synthesis of advanced polymer architectures, such as hetero chain-end functionalized polyphosphazenes, where this compound is used for macrosubstitution reactions. jku.at
Intermediate in Agrochemical Productionontosight.aichemimpex.comcymitquimica.com
Beyond its pharmaceutical applications, this compound is a recognized intermediate in the agrochemical industry. lookchem.comrealetchemical.comchemicalbook.comchemicalbook.com It serves as a building block in the synthesis of various products designed for crop protection. cymitquimica.com
The compound is used in the manufacturing of both pesticides and herbicides. ontosight.ai A notable application is in the formulation of low-volatility salts of carboxylic acid-based herbicides. A patent describes the use of this compound to form salts with herbicides like dicamba (B1670444) and 2,4-D. google.com This process significantly reduces the volatility of the herbicides, which is desirable to prevent off-target drift and potential damage to sensitive, non-target plants, without negatively impacting their herbicidal activity. google.com
| Agrochemical Type | Specific Application | Benefit |
| Herbicides | Formation of N-aminopropylmorpholine (APM) salts of carboxylic acid-bearing herbicides (e.g., dicamba, 2,4-D). google.com | Reduces volatility of the herbicide, minimizing off-target drift while maintaining efficacy. google.com |
| Pesticides | General use as a chemical intermediate in the synthesis process. ontosight.aicymitquimica.com | Contributes to the molecular structure of various pesticide compounds. |
Spectroscopic Characterization and Computational Chemistry of N 3 Aminopropyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of N-(3-Aminopropyl)morpholine by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different sets of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals of the morpholine (B109124) ring and the aminopropyl chain are clearly resolved. chemicalbook.comchemicalbook.com The protons on the carbons adjacent to the oxygen atom in the morpholine ring (O-CH₂) appear at the most downfield chemical shift due to the deshielding effect of the electronegative oxygen. The protons on the carbons adjacent to the nitrogen atoms also show characteristic shifts.
Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃ chemicalbook.com
| Assigned Protons | Chemical Shift (ppm) |
|---|---|
| H-A (O-CH ₂) | 3.702 |
| H-B (N-CH ₂) | 2.750 |
| H-C (Morpholine N-CH ₂) | 2.43 |
| H-D (Propyl N-CH ₂) | 2.40 |
| H-E (Central CH ₂) | 1.637 |
Note: The assignments are based on typical chemical shift values and may vary slightly depending on the specific instrument and conditions.
Table 2: ¹³C NMR Chemical Shift Data for this compound rsc.orgsapub.org
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C-O (Morpholine) | 66.47 - 68.10 |
| N-CH₂ (Propyl) | 57.90 - 58.34 |
| N-CH₂ (Morpholine) | 53.53 - 53.76 |
| N-CH₂-C H₂ (Propyl) | 40.05 - 40.35 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum shows characteristic absorption bands that confirm the presence of the primary amine (NH₂), the tertiary amine (within the morpholine ring), the C-O-C ether linkage, and C-H bonds. sapub.orgnist.gov
Key vibrational frequencies observed in the IR spectrum include:
N-H stretching: Bands in the region of 3300-3500 cm⁻¹ are characteristic of the primary amine group.
C-H stretching: Absorptions typically appear just below 3000 cm⁻¹ for the methylene (B1212753) (CH₂) groups.
N-H bending: A peak around 1600 cm⁻¹ corresponds to the scissoring vibration of the primary amine.
C-O-C stretching: A strong, characteristic absorption for the ether linkage in the morpholine ring is observed in the 1110-1140 cm⁻¹ range. sapub.orgresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum typically shows a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (144.21 g/mol ). chemicalbook.comnih.gov The fragmentation pattern gives structural clues. A prominent peak in the spectrum is often the base peak, which corresponds to the most stable fragment ion. For this compound, the base peak is observed at a mass-to-charge ratio (m/z) of 100. chemicalbook.com This fragment likely results from the alpha-cleavage adjacent to the morpholine nitrogen, leading to the loss of the aminopropyl group and formation of the stable morpholinomethyl cation.
Table 3: Major Fragments in the Mass Spectrum of this compound chemicalbook.com
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 144 | ~8 | [C₇H₁₆N₂O]⁺ (Molecular Ion) |
| 113 | ~23 | [M - CH₂NH₂]⁺ |
| 100 | 100 | [M - C₃H₇N]⁺ (Base Peak) |
| 86 | ~8 | [C₄H₈NO]⁺ |
| 70 | ~12 | [C₄H₈N]⁺ |
| 56 | ~39 | [C₃H₆N]⁺ |
| 42 | ~15 | [C₂H₄N]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound, being a saturated aliphatic amine and ether, does not possess chromophores that absorb significantly in the visible region of the electromagnetic spectrum. Its absorption in the ultraviolet (UV) region is typically weak and occurs at shorter wavelengths. While UV-Vis spectroscopy is not a primary tool for the structural characterization of this compound, it has been used to monitor the progress of reactions where this compound acts as a reactant, by observing the appearance of a chromophoric product at a specific wavelength. sapub.orgufs.ac.za
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the structural and energetic properties of this compound. conicet.gov.arresearchgate.net These theoretical studies provide valuable insights into aspects that can be challenging to determine experimentally.
DFT calculations, often using the B3LYP functional with basis sets like 6-31++G(d), have been used to determine the molecule's optimal geometry. conicet.gov.arresearchgate.net A key finding from these studies is the presence of a stable, intramolecular hydrogen bond in the monomeric state. researchgate.net This internal hydrogen bond forms between the primary amine group (acting as the proton donor) and the tertiary nitrogen of the morpholine ring (acting as the proton acceptor). conicet.gov.ar This "intramolecular dimer" conformation is found to be more stable than open conformers without this interaction. conicet.gov.arresearchgate.net
Furthermore, computational studies have compared the energetics of intramolecular hydrogen bonding versus intermolecular dimerization. researchgate.net For this compound, the dimerization energy is significantly lower than for similar diamines that cannot form a stable internal hydrogen bond. This theoretical finding supports experimental kinetic data from certain reactions, which suggest that this compound reacts predominantly as a monomer due to its stable, internally hydrogen-bonded structure. researchgate.netresearchgate.net These computational models have also been used to study the effects of solvents on the molecule's conformation and to calculate properties like dipole moments. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules like this compound. DFT studies on related morpholine compounds often utilize methods like B3LYP with various basis sets (e.g., 6-31G, 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netreddit.com Full geometry optimization is typically performed in both gas and solvent phases to ensure the structural stability of the molecule. acs.org
In studies involving Schiff-base copper(II) complexes derived from this compound, DFT calculations have been employed to explore their quantum chemical properties. nih.govresearchgate.net These calculations, which include charge distribution and molecular orbital analyses, help in predicting the properties of these complex structures. acs.org The accuracy of the theoretical model is often validated by comparing calculated results with experimental data. acs.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. researchgate.netacs.org
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For related molecules, this energy gap provides insights into electronic transitions and the regions of electrophilic and nucleophilic attack. researchgate.net In computational studies of copper complexes involving this compound, a low HOMO-LUMO gap was associated with considerable reactivity and stability. acs.org The calculation of the HOMO-LUMO gap helps to understand charge transfer within the molecule. researchgate.net
Table 1: Representative DFT-Calculated Molecular Orbital Energies Note: The following data is illustrative of typical values found for related organic molecules and complexes in computational studies and may not represent direct calculations on this compound itself, as specific values for this exact compound are not readily available in the cited literature.
| Parameter | Illustrative Energy Value (eV) | Significance |
| EHOMO | -5.0 to -6.0 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | -1.0 to -3.0 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| ΔE (Gap) | 2.0 to 5.0 | Indicates chemical reactivity and kinetic stability; smaller gap implies higher reactivity. |
DFT calculations are a reliable method for predicting and interpreting spectroscopic data, including infrared (IR) and UV-Visible (UV-Vis) spectra. By calculating vibrational frequencies, researchers can assign the various bands observed in experimental IR spectra to specific molecular motions, such as stretching and bending of bonds. researchgate.netacs.org For instance, in a study on copper complexes, DFT calculations helped identify the vibrational modes associated with C-H and O-H stretching, and the results showed good agreement with experimental data. acs.org
Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). acs.org This method calculates the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. researchgate.net These theoretical spectra can be compared with experimental ones to confirm the structure of the molecule and understand its electronic transitions. acs.org
Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Related Copper(II) Complex acs.org Note: This table presents data for a Schiff-base copper(II) complex to illustrate the application of DFT in predicting spectroscopic properties.
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |
| IR (cm-1) | ||
| ν(O-H) | ~3700 | 3722.35 - 3706.91 |
| UV-Vis (nm) | ~320-400 | 309.09 - 411.67 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the conformational dynamics and intermolecular interactions of a system. researchgate.netresearchgate.net For derivatives of this compound, MD simulations have been used to assess the stability of these molecules when interacting with biological targets, such as proteins. semanticscholar.org
Key parameters analyzed in MD simulations include the root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA). semanticscholar.org These metrics help to understand how the structure of the compound evolves and fluctuates, its compactness, and its interaction with the surrounding solvent, thereby providing insights into the stability of the system. semanticscholar.org
Quantum Chemical Calculations for Energetic Properties
Quantum chemical calculations are essential for determining the energetic properties of molecules, such as their enthalpies of formation. researchgate.netresearchgate.net High-level composite methods, like the Gaussian-3 (G3) theory, specifically G3(MP2)//B3LYP, have been used to calculate the standard molar enthalpies of formation in the gaseous phase for this compound. researchgate.netresearchgate.net
These computational studies are often performed in conjunction with experimental techniques like combustion calorimetry to provide a comprehensive understanding of the energetic effects of substituent groups on the morpholine scaffold. researchgate.net The calculations help to elucidate the structure-energy relationships within a series of related compounds. researchgate.net
Environmental and Toxicological Considerations in Research
Environmental Fate and Degradation Pathways
The environmental journey of N-(3-Aminopropyl)morpholine, should it be released, is dictated by its physical and chemical properties and its interactions with various environmental compartments. It is a water-soluble compound, which suggests it will likely be mobile in the environment. fishersci.com One source indicates that it is readily absorbed into soil. glentham.com
Limited data is available on the specific biotic and abiotic degradation pathways of this compound. However, it is reported to be biodegradable. glentham.com The persistence of the compound in the environment is considered unlikely based on the available information. fishersci.com While specific degradation products have not been extensively documented in the available literature, the process of biodegradation of the related compound morpholine (B109124) has been studied in river water and activated sludge, indicating that microorganisms capable of degrading this type of heterocyclic compound exist in the environment. nih.gov It is important to note that the rate of such degradation can be very low in practice. nih.gov
Further research into the specific degradation pathways of this compound, including the identification of intermediate and final degradation products, is necessary for a complete environmental risk assessment. Information regarding its potential for photolysis and hydrolysis under typical environmental conditions is not extensively available.
Occupational Health and Safety in Laboratory Settings
The use of this compound in a laboratory setting requires strict adherence to safety protocols due to its hazardous properties. ontosight.ai
This compound is a corrosive substance that can cause severe skin burns and eye damage. zoro.comchemicalbook.com Contact with the skin can lead to burns, and repeated or prolonged contact with spray mist may cause severe skin irritation. zoro.comacs.org Eye contact is particularly dangerous and can result in corneal damage or blindness. zoro.comacs.org Inhalation of the vapor or mist can cause severe irritation to the respiratory tract, characterized by coughing, choking, or shortness of breath. zoro.comacs.org Ingestion can cause severe and permanent damage to the digestive tract. rsc.org
Table 1: Toxicological Data for this compound
| Toxicity Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3560 mg/kg | zoro.com |
| LD50 | Rabbit | Dermal | 1230 µL/kg | zoro.com |
| Draize test | Rabbit | Eye | 1 mg | coleparmer.com |
| Draize test | Rabbit | Eye | 250 µg/24H (Severe) | coleparmer.com |
| Skin Irritation | Rabbit | Skin | 10 mg/24H (Severe) | mdpi.com |
Given its hazardous nature, stringent safety precautions must be implemented when handling this compound. This includes working in a well-ventilated area, preferably with local exhaust ventilation, to minimize exposure to vapors. rsc.orgsustainability-directory.com Emergency eyewash fountains and safety showers should be readily accessible in the immediate work area. sustainability-directory.comfctemis.org
Appropriate personal protective equipment (PPE) is mandatory. sustainability-directory.com This includes:
Eye Protection : Chemical safety goggles or a face shield to protect against splashes. rsc.orgfctemis.org
Skin Protection : Protective gloves and clothing to prevent skin contact. rsc.orgsustainability-directory.com
Respiratory Protection : A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or if there is a risk of inhaling mists or vapors. rsc.org
Proper handling and storage procedures are crucial to ensure safety. This compound should be handled only by personnel trained in its potential hazards. zoro.com It is important to wash thoroughly after handling and to remove and launder contaminated clothing before reuse. rsc.orgsustainability-directory.com
The compound should be stored in a cool, dry, well-ventilated area in tightly closed containers. rsc.orgsustainability-directory.com It is incompatible with strong acids, acid chlorides, acid anhydrides, oxidizing agents, and chloroformates and should be stored away from these substances. zoro.comsustainability-directory.com The material is also sensitive to air and carbon dioxide, and therefore, storage under an inert gas is recommended. acs.org
Broader Societal and Ethical Implications of its Use
The use of this compound in research, while focused on specific scientific inquiry, is not isolated from broader societal and ethical considerations. As a chemical intermediate, its production and application are part of a larger lifecycle that has implications for environmental sustainability and human well-being. ijrpr.comoup.com
The synthesis of amines, a broad class of chemicals to which this compound belongs, is a major focus of green chemistry research. rsc.org Traditional methods for amine synthesis can have low atom economy and generate significant waste. rsc.org The development of more sustainable synthetic routes, such as those using renewable feedstocks or employing catalytic methods, is an active area of research with direct ethical implications for reducing the environmental footprint of chemical manufacturing. rsc.orgrsc.org
Furthermore, the use of any chemical compound carries a responsibility to ensure the safety of not only the researchers directly involved but also the wider community and the environment. fctemis.org This includes the proper disposal of chemical waste and the consideration of the potential long-term effects of chemical byproducts. fctemis.orgnih.gov The ethical responsibility of a chemist extends to considering the potential for misuse of the chemicals they work with, although this is a more prominent concern for substances with direct applications in areas such as weaponry. fctemis.orgnih.gov
In the context of this compound's use as an intermediate in pharmaceutical and agrochemical research, ethical considerations also touch upon the accessibility and life cycle of the final products. ontosight.ai While the direct role of a research chemist may be at the discovery stage, the methodologies they develop can influence the sustainability and environmental impact of large-scale production down the line. europa.euacs.org Therefore, incorporating principles of green and sustainable chemistry into the research and development of new applications for this compound is an important ethical consideration. acs.orgopcw.org
Future Research Directions and Emerging Applications
Exploration of New Catalytic Systems
N-(3-Aminopropyl)morpholine serves as a valuable ligand in coordination chemistry and catalysis. chemimpex.com Its ability to form stable complexes with various metal ions is being leveraged to design and develop new catalytic systems with enhanced efficiency and selectivity. chemimpex.com
Future research is focused on expanding its role beyond known applications. The exploration of new catalytic systems involves using this compound or its derivatives to create novel catalysts for a range of organic transformations. For instance, it has been used in the synthesis of N-aminopropyl morpholine (B109124) through hydrogenation reactions employing catalysts like Raney nickel or cobalt. google.comgoogle.com It is also a key component in palladium-catalyzed telomerization reactions, such as the reaction of piperylene with morpholine to produce unsaturated C10-amines, where a Pd(acac)2/IMes·HCl system was found to be highly active. researchgate.net
Moreover, its utility as a reactant in reactions involving heterogeneous catalysts, like bismuth nitrate (B79036) in Paal-Knorr reactions, opens avenues for developing more sustainable and reusable catalytic processes. scispace.com The enzymatic catalysis of aminolysis reactions with this compound also points toward greener synthetic routes. researchgate.net The development of polymer-bound morpholine-N-oxides as potential oxidation catalysts is another promising area of investigation. ufs.ac.za
Table 1: Research Findings in Catalytic Systems Involving this compound
| Catalytic System / Reaction | Role / Finding Related to this compound | Source(s) |
|---|---|---|
| Metal Coordination Complexes | Acts as a versatile ligand, forming stable complexes that enhance reaction efficiency and selectivity. | chemimpex.com |
| Hydrogenation | Used as the target molecule in synthesis reactions catalyzed by Nickel, Cobalt, Raney Nickel, or Raney Cobalt. | google.comgoogle.com |
| Palladium-catalyzed Telomerization | Acts as a nucleophile in the synthesis of unsaturated amines. | researchgate.net |
| Paal-Knorr Reaction | Utilized as a primary amine reactant with a bismuth nitrate heterogeneous catalyst. | scispace.com |
| Enzymatic Aminolysis | Serves as an amine source in lipase-catalyzed reactions for the synthesis of pyrazinamide (B1679903) derivatives. | researchgate.net |
Advanced Polymer Architectures and Applications
In polymer science, this compound is used to modify polymer properties and to construct sophisticated polymer architectures for specialized applications. chemimpex.comnih.gov Its bifunctionality allows it to be incorporated into polymer chains, act as a grafting agent, or serve as an end-capping molecule to control polymer structure.
One significant area of research is the creation of hyperbranched polymers. For example, this compound has been used to end-cap hyperbranched poly(dimethylaminoethyl methacrylate) (PDMAEMA) through a Michael addition, which effectively prevents gelation during synthesis. nih.gov This control over polymer architecture is crucial for developing materials with tailored properties.
Researchers have also synthesized advanced polyphosphazenes by using this compound as a macrosubstituent. This method allows for the creation of α,ω-chain-end functionalized polyphosphazenes, which are important for macromolecular engineering, surface functionalization, and creating advanced materials like biodegradable polymers and drug delivery systems. jku.at
Furthermore, methacrylamide (B166291) derivatives of this compound are being used in controlled polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) to produce well-defined block and statistical copolymers. researchgate.netresearchgate.netacs.org These polymers are being investigated for biological applications, including the development of smart nano-carriers for theranostics. researchgate.netacs.orgmdpi.com Another emerging application is in energy materials, where it is used to prepare morpholinium-modified anion exchange membranes from polyketone, which have shown potential for use in water electrolysis cells. scispace.com
Table 2: Examples of Advanced Polymer Architectures Utilizing this compound
| Polymer Architecture | Role of this compound | Emerging Application | Source(s) |
|---|---|---|---|
| Hyperbranched PDMAEMA | End-capping agent to inhibit gelation. | Controlled polymer synthesis. | nih.gov |
| Functionalized Polyphosphazenes | Macrosubstituent to create α,ω-chain-end functionalized polymers. | Biodegradable materials, drug delivery. | jku.at |
| Block/Statistical Copolymers (from MPMA) | Monomer (as a methacrylamide derivative) in RAFT polymerization. | Gene delivery, theranostics. | researchgate.netresearchgate.netacs.org |
Synergistic Effects in Multi-component Systems
The integration of this compound into multi-component systems is a growing research area, aiming to harness synergistic effects that lead to materials with novel or enhanced properties. These systems can range from organic-inorganic hybrids to complex molecular architectures synthesized through multi-component reactions (MCRs).
A notable example is the development of new room-temperature phosphorescence (RTP) materials. researchgate.net In the hybrid zinc halide, [APML]ZnCl4 (where APML is this compound), the interaction between the organic cation and the inorganic anion leads to unique photoluminescent properties. researchgate.net Such synergistic effects in organic-inorganic hybrids are key to designing and optimizing advanced RTP materials for applications like anti-counterfeiting. researchgate.net
This compound is also a valuable building block in MCRs, which are efficient chemical strategies for synthesizing complex molecules in a single step. rug.nlrug.nl Its use in the continuous-flow synthesis of pyrazinamide derivatives showcases its utility in streamlined, multi-step processes. researchgate.net The ability to participate in such reactions makes it a key component for creating libraries of complex molecules for medicinal chemistry and drug discovery. rug.nlrug.nl The principle of synergistic effects is also relevant in areas like corrosion inhibition, where combinations of compounds, potentially including morpholine derivatives, can provide enhanced protection for metals. researchgate.net
Table 3: Synergistic Effects in Multi-component Systems with this compound
| Multi-component System | Observed Synergistic Effect | Contribution of this compound | Source(s) |
|---|---|---|---|
| Organic-Inorganic Hybrid ([APML]ZnCl4) | Room-Temperature Phosphorescence (RTP). | Acts as the organic cation, influencing crystal flexibility and photoluminescence. | researchgate.net |
| Multi-Component Reactions (MCRs) | Efficient synthesis of complex molecules (e.g., pyrazinamides, drug scaffolds). | Serves as a key bifunctional building block. | researchgate.netrug.nlrug.nl |
Development of Structure-Activity Relationships for Targeted Applications
A critical area of future research is the systematic development of structure-activity relationships (SAR) for derivatives of this compound. By strategically modifying its structure and incorporating it into larger molecules, researchers can fine-tune the properties of the final compound for specific, targeted applications, particularly in medicinal chemistry and materials science.
For example, this compound has been used as a key reactant in the synthesis of novel 2-substituted-4-amino-6-halogenquinolines. mdpi.com Subsequent evaluation of these compounds for antiproliferative activity allows for the establishment of SAR, guiding the design of more potent therapeutic agents. mdpi.com Similarly, the synthesis of new morpholine derivatives and the evaluation of their antimicrobial activity provides a foundation for understanding how specific structural features contribute to their biological effects. researchgate.net
Reviews on the SAR of morpholine derivatives highlight the importance of this heterocyclic core in a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral actions. e3s-conferences.org Future work will likely involve creating libraries of compounds where the this compound moiety is systematically altered or attached to different scaffolds. By correlating these structural changes with functional outcomes—be it biological activity, catalytic efficiency, or material performance—researchers can develop predictive models, such as Quantitative Structure-Activity Relationships (QSAR), to accelerate the discovery of new molecules with desired functions. d-nb.infotcichemicals.com
Table 4: Structure-Activity Relationship (SAR) Research Involving this compound Derivatives
| Derivative Class | Structural Modification Involving this compound | Targeted Application / Activity | Source(s) |
|---|---|---|---|
| 4-Aminoquinolines | Used as a side chain attached to the quinoline (B57606) core. | Antiproliferative activity. | mdpi.com |
| Novel Morpholine Derivatives | Used as a core scaffold for further substitution. | Antimicrobial activity. | researchgate.net |
| General Morpholine Scaffolds | Incorporation of the morpholine ring into various molecular frameworks. | Anticancer, anti-inflammatory, antiviral activities. | e3s-conferences.org |
Q & A
Q. What are the recommended methods for synthesizing N-(3-Aminopropyl)morpholine, and how can reaction conditions be optimized for high yield?
this compound is synthesized via cyanoethylation of morpholine with acrylonitrile, followed by nitrile reduction. Reaction optimization includes controlling temperature, solvent selection (e.g., aqueous or alcoholic media), and catalyst use (e.g., Raney nickel for hydrogenation). Yields can exceed 95% with rigorous purification steps like distillation .
Q. How should researchers handle and store this compound to ensure safety and stability during experiments?
- Storage: Keep in airtight containers at <15°C in a cool, dark place to prevent degradation.
- Handling: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H312, H314 hazards). Ensure proper ventilation to mitigate vapor exposure .
Q. What spectroscopic methods confirm the structure and purity of this compound?
- GC (Gas Chromatography): Purity ≥99% confirmed via GC analysis.
- NMR: Structural verification through characteristic peaks (e.g., morpholine ring protons at δ 2.4–3.5 ppm, primary amine protons at δ 1.5–2.0 ppm).
- Refractive Index: 1.476–1.478 (20°C) as a quality check .
Q. What are the primary safety hazards associated with this compound?
- Hazards: Skin corrosion, severe eye damage (H314), and flammability (flash point: 98–105°C).
- First Aid: Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .
Advanced Research Questions
Q. How can researchers assess the risk of N-nitrosamine formation when using this compound in formulations?
Although primary amines like this compound form diazonium salts rather than nitrosamines, secondary amine impurities (if present) could react with nitrosating agents. Mitigation strategies include:
- HPLC-MS Screening: Detect trace nitrosamines.
- Formulation Control: Avoid nitrite salts or oxidizing agents.
- Stability Testing: Monitor pH and temperature to prevent degradation .
Q. In polymer synthesis, how does this compound function as a catalyst, and what factors influence its catalytic efficiency?
As a polyurethane catalyst, it accelerates urethane formation via base-catalyzed mechanisms. Efficiency depends on:
- Concentration: Optimal 0.1–1.0 wt%.
- Temperature: Higher temperatures (80–120°C) enhance reaction rates.
- Co-catalysts: Synergy with tin-based catalysts improves crosslinking .
Q. What kinetic models are suitable for analyzing sorption processes involving amine-functionalized polymers derived from this compound?
- Pseudo-First-Order Model: Fits initial sorption kinetics (e.g., metal ion binding).
- Langmuir Isotherm: Predicts monolayer adsorption capacity.
- Example: For Ag(I) recovery, similar resins achieve sorption capacities up to 130 mg/g .
Q. How can this compound be utilized as a building block in pharmaceutical intermediate synthesis?
Q. In electrophoretic applications, how does this compound enhance buffer performance for biomolecule separation?
As a buffering agent (pKa ~7.1), it stabilizes pH during electrophoresis. Its zwitterionic properties reduce conductivity, improving resolution in DNA/protein separations. Example buffer: 0.04M citric acid adjusted to pH 7.1 with this compound .
Q. What advanced purification techniques ensure high-purity this compound for sensitive applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
